4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride
Overview
Description
4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of an aminomethyl group, a fluorine atom, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and formaldehyde.
Formation of Intermediate: The initial step involves the reaction of 2-fluoroaniline with formaldehyde in the presence of a catalyst to form an intermediate compound.
Methylation: The intermediate is then subjected to methylation using methyl iodide or a similar methylating agent.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the aminomethyl group.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of fluoro-substituted aniline derivatives.
Reduction: Formation of reduced aminomethyl derivatives.
Substitution: Formation of methoxy-substituted aniline derivatives.
Scientific Research Applications
4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)aniline hydrochloride
- 2-fluoro-N-methyl-N-phenylaniline hydrochloride
- 4-(aminomethyl)-2-chloro-N-methyl-N-phenylaniline hydrochloride
Uniqueness
4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride is unique due to the presence of both the fluorine atom and the aminomethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the aminomethyl group increases its potential for hydrogen bonding and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2.ClH/c1-17(12-5-3-2-4-6-12)14-8-7-11(10-16)9-13(14)15;/h2-9H,10,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXYJVAESWFQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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